rac 4'-Hydroxy Reboxetine

Description

Properties

IUPAC Name |

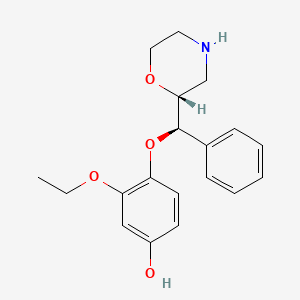

3-ethoxy-4-[(R)-[(2R)-morpholin-2-yl]-phenylmethoxy]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO4/c1-2-22-17-12-15(21)8-9-16(17)24-19(14-6-4-3-5-7-14)18-13-20-10-11-23-18/h3-9,12,18-21H,2,10-11,13H2,1H3/t18-,19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWIARTUNLAUWCQ-RTBURBONSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)O)OC(C2CNCCO2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=C(C=CC(=C1)O)O[C@@H]([C@H]2CNCCO2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

252570-34-6 | |

| Record name | Hydroxy reboxetine, (R,R)-(4-hydroxy ethoxyphenoxy ring)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0252570346 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | HYDROXY REBOXETINE, (R,R)-(4-HYDROXY ETHOXYPHENOXY RING)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MQ2G65486N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

The preparation of rac 4’-Hydroxy Reboxetine typically involves a series of synthetic steps starting from appropriate precursor compounds. The synthetic route generally includes:

Formation of the core structure: This involves the synthesis of the morpholine ring and its attachment to the phenyl group.

Hydroxylation: Introduction of the hydroxyl group at the 4’ position of the phenyl ring.

Chemical Reactions Analysis

rac 4’-Hydroxy Reboxetine undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to remove the hydroxyl group, forming a dehydroxylated product.

Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Pharmacological Profile

Rac 4'-Hydroxy Reboxetine shares a structural similarity with Reboxetine, which influences its pharmacodynamics and pharmacokinetics. It acts primarily by inhibiting the reuptake of norepinephrine, thereby increasing its availability in the synaptic cleft. This mechanism is crucial for its antidepressant effects, but it also opens avenues for exploring its impact on various neuropsychiatric conditions.

Clinical Applications

-

Major Depressive Disorder :

- This compound has been studied for its efficacy in treating major depressive disorder, showing comparable effectiveness to traditional antidepressants like fluoxetine and imipramine. Clinical trials have indicated that it may be particularly beneficial for patients who have not responded to other treatments .

- Cognitive Enhancement :

- Anxiety Disorders :

- Chronic Fatigue Syndrome and Fibromyalgia :

Case Studies

Safety and Tolerability

The safety profile of this compound appears favorable, with common adverse effects similar to those observed with other NRIs. These include dry mouth, insomnia, and constipation. However, the incidence of severe side effects remains low, supporting its use as a viable treatment option .

Mechanism of Action

rac 4’-Hydroxy Reboxetine exerts its effects by selectively inhibiting the reuptake of norepinephrine, a neurotransmitter involved in regulating mood, arousal, and stress responses. By blocking the norepinephrine transporter, it increases the levels of norepinephrine in the synaptic cleft, enhancing its signaling. This mechanism is similar to that of reboxetine, which is used clinically as an antidepressant .

Comparison with Similar Compounds

Comparative Analysis with Structurally and Mechanistically Related Compounds

The following compounds are selected for comparison based on structural similarity, shared mechanisms (e.g., NE reuptake inhibition), or clinical applications in neuropsychiatric disorders:

Reboxetine vs. Atomoxetine

Key Findings :

- Both compounds enhance noradrenergic transmission but differ in clinical applications. Reboxetine’s efficacy in MDD is contested due to publication bias, whereas Atomoxetine’s benefits in ADHD are well-documented .

- Reboxetine’s adverse event profile (e.g., urinary retention) may limit tolerability compared to Atomoxetine .

Reboxetine vs. Escitalopram (SSRI)

Key Findings :

- Reboxetine’s selective NE action is less effective than Escitalopram’s 5HT modulation in broad MDD populations. However, combining both drugs elevates NE and 5HT levels, addressing heterogeneous depressive subtypes .

- Escitalopram has fewer anticholinergic side effects, enhancing patient adherence .

rac 4'-Hydroxy Reboxetine vs. Parent Compound (Reboxetine)

| Parameter | Reboxetine | This compound (Hypothetical) |

|---|---|---|

| Metabolism | Hepatic CYP3A4 oxidation | Likely Phase I hydroxylation metabolite |

| Bioavailability | ~50% (oral) | Potentially reduced due to increased polarity |

| Receptor Interaction | High NE transporter affinity | Possible altered binding due to hydroxyl group |

Clinical and Preclinical Insights from Comparative Studies

- Publication Bias : Reboxetine’s published trials overstate efficacy; inclusion of unpublished data reveals a negative benefit-risk ratio, unlike Atomoxetine or Escitalopram .

- Combination Therapies : Reboxetine + Escitalopram increases therapeutic "adapted states" where both NE and 5HT are elevated, offering relief for SSRI-resistant patients .

Biological Activity

Rac 4'-Hydroxy Reboxetine is a compound that has garnered attention in the field of neuropharmacology, primarily due to its role as a norepinephrine reuptake inhibitor (NRI). This article explores its biological activity, pharmacological properties, and potential therapeutic applications based on a review of the literature.

- Molecular Formula : C19H23NO4

- Molecular Weight : 329.39 g/mol

- CAS Number : 252570-34-6

This compound is structurally related to Reboxetine, a well-known antidepressant. The modification at the 4' position enhances its pharmacological profile, particularly its affinity for norepinephrine transporters.

This compound primarily functions by inhibiting the reuptake of norepinephrine in the synaptic cleft, thereby increasing its availability. This mechanism is crucial in the treatment of depressive disorders and attention deficit hyperactivity disorder (ADHD). The compound's selectivity for norepinephrine over serotonin transporters may contribute to a reduced side effect profile compared to traditional antidepressants.

In Vitro Studies

Research indicates that this compound exhibits significant biological activity in various in vitro models:

- Norepinephrine Transporter Inhibition : Studies have demonstrated that this compound effectively inhibits norepinephrine reuptake with an IC50 value indicative of its potency in modulating neurotransmitter levels .

- Neuroprotective Effects : Preliminary findings suggest that this compound may exert neuroprotective effects, potentially through mechanisms involving oxidative stress reduction and modulation of inflammatory pathways .

In Vivo Studies

In animal models, this compound has shown promise in alleviating symptoms associated with depression and ADHD:

- Behavioral Tests : In rodent models, administration of this compound resulted in increased locomotor activity and improved performance in tasks assessing attention and memory .

- Dosing Regimens : Optimal dosing strategies are still under investigation, with studies suggesting that both acute and chronic administration may yield beneficial outcomes without significant adverse effects .

Comparative Efficacy

To better understand the potential of this compound, it is useful to compare it with other NRIs and antidepressants:

| Compound | Mechanism | Efficacy (in MDD) | Side Effects |

|---|---|---|---|

| This compound | Norepinephrine reuptake inhibition | Moderate | Lower incidence of sexual dysfunction |

| Reboxetine | Norepinephrine reuptake inhibition | Moderate | Sexual dysfunction, insomnia |

| Venlafaxine | Serotonin-Norepinephrine reuptake inhibition | High | Weight gain, hypertension |

Q & A

Basic Research Questions

Analytical Quantification in Biological Samples Q: What validated analytical methods are recommended for quantifying rac 4'-Hydroxy Reboxetine in plasma or tissue samples? A: High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard due to its sensitivity and specificity. Method validation should include calibration curves (1–100 ng/mL), recovery assays using spiked matrices, and precision tests (intra-day/inter-day variability <15%). For ELISA-based approaches, ensure cross-reactivity with parent compounds (e.g., Reboxetine) is <5% and validate against a reference standard .

Enantiomeric Purity Assessment Q: How can chiral separation techniques confirm the enantiomeric purity of rac 4'-Hydroxy Reboxetine during synthesis? A: Use chiral stationary-phase HPLC (e.g., amylose- or cellulose-based columns) with polar organic mobile phases (e.g., ethanol/hexane). Validate resolution (Rs > 2.0) and purity (>98%) via circular dichroism (CD) spectroscopy or nuclear magnetic resonance (NMR) with chiral shift reagents. Document baseline separation of enantiomers in synthetic batches .

Stability-Indicating Parameters Q: What critical parameters define the stability of rac 4'-Hydroxy Reboxetine under varying storage conditions? A: Conduct accelerated stability studies at 40°C/75% relative humidity (ICH guidelines). Monitor degradation products via forced degradation (acid/base, oxidative stress). Key parameters include:

- Chemical stability: <5% degradation over 6 months at -20°C.

- Photostability: No significant loss under ICH Q1B light exposure.

- Solution stability: pH 7.4 buffer, validated for 24-hour room-temperature use .

Chromatographic Differentiation Q: Which chromatographic techniques distinguish rac 4'-Hydroxy Reboxetine from structurally analogous metabolites? A: Reverse-phase HPLC with a C18 column (5 µm, 150 mm × 4.6 mm) and gradient elution (acetonitrile/0.1% formic acid) achieves baseline separation. Confirm identity via retention time matching (±0.2 min) and high-resolution MS/MS fragmentation patterns (e.g., m/z 268 → 152) .

Detection Limit Validation Q: How to establish lower limits of detection (LLOD) for rac 4'-Hydroxy Reboxetine in complex matrices? A: Prepare serial dilutions (e.g., 0.1–10 ng/mL) in the target matrix (e.g., liver homogenate). LLOD is defined as the concentration yielding a signal-to-noise ratio ≥3. Validate robustness via inter-operator reproducibility tests and spike-recovery assays (85–115% recovery) .

Advanced Research Questions

PK-PD Relationship Optimization Q: What factorial design principles optimize studies on rac 4'-Hydroxy Reboxetine’s pharmacokinetic-pharmacodynamic (PK-PD) relationships? A: Use a 2^k factorial design to evaluate dose (10–50 mg/kg), administration route (oral vs. intravenous), and sampling timepoints (0–24 hrs). Include covariates like CYP2D6 genotype (extensive vs. poor metabolizers). Apply nonlinear mixed-effects modeling (NONMEM) to quantify variability and establish exposure-response curves .

Metabolic Pathway Contradictions Q: How to resolve discrepancies in reported hepatic vs. renal metabolic pathways for rac 4'-Hydroxy Reboxetine? A: Conduct in vitro microsomal assays (human liver/renal microsomes) with isotopically labeled substrate (e.g., ^13C-Reboxetine). Use high-resolution LC-MS to track metabolite formation. Cross-validate findings with in vivo bile-duct cannulated models and systematic meta-analyses of existing literature .

Computational Activity Prediction Q: How can molecular docking and QSAR models predict enantiomer-specific binding affinities of rac 4'-Hydroxy Reboxetine? A: Perform molecular dynamics simulations (e.g., GROMACS) to assess docking poses in the norepinephrine transporter (NET) active site. Train QSAR models using descriptors like logP, polar surface area, and H-bond donors. Validate predictions with in vitro NET inhibition assays (IC50 comparisons) .

Multi-Omics Mechanism Elucidation Q: What integrative strategies link transcriptomic and proteomic data to rac 4'-Hydroxy Reboxetine’s mechanism of action? A: Combine RNA-seq (differentially expressed genes) with LC-MS-based proteomics in target tissues (e.g., prefrontal cortex). Use pathway enrichment tools (DAVID, STRING) to identify overlapping networks (e.g., cAMP signaling). Validate via CRISPR-Cas9 knockdown of hub genes (e.g., CREB1) .

Statistical Variability Mitigation Q: How to address high inter-laboratory variability in rac 4'-Hydroxy Reboxetine’s in vitro IC50 values? A: Implement standardized protocols (e.g., cell passage number <20, serum-free media). Apply mixed-effects regression to partition variability sources (e.g., assay plate vs. operator). Use consensus IC50 values from ≥3 independent replicates and cross-validate with orthogonal assays (e.g., radioligand binding) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.